5-Oxopyrrolidin-3-yl 2H-1,3-benzodioxol-5-ylcarbamate
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Overview
Description
5-Oxopyrrolidin-3-yl 2H-1,3-benzodioxol-5-ylcarbamate is an organic compound that features a pyrrolidinone ring and a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxopyrrolidin-3-yl 2H-1,3-benzodioxol-5-ylcarbamate typically involves the reaction of 5-oxopyrrolidine with 1,3-benzodioxole-5-carbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction conditions as the laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Oxopyrrolidin-3-yl 2H-1,3-benzodioxol-5-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrrolidinone ring.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
5-Oxopyrrolidin-3-yl 2H-1,3-benzodioxol-5-ylcarbamate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 5-Oxopyrrolidin-3-yl 2H-1,3-benzodioxol-5-ylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-dione and prolinol share structural similarities with 5-Oxopyrrolidin-3-yl 2H-1,3-benzodioxol-5-ylcarbamate.
Benzodioxole derivatives: Compounds such as 1,3-benzodioxole and its substituted derivatives are structurally related.
Uniqueness
This compound is unique due to the combination of the pyrrolidinone ring and benzodioxole moiety, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
88015-99-0 |
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Molecular Formula |
C12H12N2O5 |
Molecular Weight |
264.23 g/mol |
IUPAC Name |
(5-oxopyrrolidin-3-yl) N-(1,3-benzodioxol-5-yl)carbamate |
InChI |
InChI=1S/C12H12N2O5/c15-11-4-8(5-13-11)19-12(16)14-7-1-2-9-10(3-7)18-6-17-9/h1-3,8H,4-6H2,(H,13,15)(H,14,16) |
InChI Key |
PHPXIVPAHDYQAV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1=O)OC(=O)NC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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